REACTION_CXSMILES
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Br.[CH2:2]([C:4]1([CH2:17][C:18]([O:20]CC)=[O:19])[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:14]C)[CH:10]=2)[C:5]1=[O:16])[CH3:3]>O>[CH2:2]([C:4]1([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:14])[CH:10]=2)[C:5]1=[O:16])[CH3:3]
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 4 h
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Duration
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4 h
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Type
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CUSTOM
|
Details
|
was then brought to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(C2=CC=C(C=C2CC1)O)=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 83.6% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |